Cas no 88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine)

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group and a 2-(phenylthio)ethyl moiety. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in pharmaceutical and agrochemical research. The phenylthioethyl group enhances lipophilicity, which may improve membrane permeability in bioactive applications. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial and antitumor properties. This compound’s well-defined synthetic pathway and stability under standard conditions facilitate its use in further derivatization. Its balanced physicochemical properties make it suitable for exploratory studies in drug discovery and material science.
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine structure
88743-05-9 structure
Product name:5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
CAS No:88743-05-9
MF:C10H11N3S2
Molecular Weight:237.344438791275
MDL:MFCD11566207
CID:622494
PubChem ID:17604488

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1,3,4-Thiadiazol-2-amine, 5-[2-(phenylthio)ethyl]-
    • 5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine
    • MFCD11566207
    • AKOS005174795
    • 88743-05-9
    • DTXSID30589696
    • LS-04639
    • 5-[2-(phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
    • 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine
    • 5-[2-(phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
    • A917592
    • 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
    • MDL: MFCD11566207
    • インチ: InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
    • InChIKey: BYPQZLZKIMDVIC-UHFFFAOYSA-N
    • SMILES: NC1=NN=C(CCSC2=CC=CC=C2)S1

計算された属性

  • 精确分子量: 237.03943971g/mol
  • 同位素质量: 237.03943971g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 105Ų

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AD88284-500mg
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
88743-05-9 >95%
500mg
$412.00 2024-04-19
Crysdot LLC
CD11030369-5g
5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine
88743-05-9 97%
5g
$527 2024-07-18
abcr
AB384343-1 g
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
88743-05-9
1 g
€239.00 2023-07-19
TRC
P228310-1000mg
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
88743-05-9
1g
$ 480.00 2022-06-03
abcr
AB384343-500mg
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; .
88743-05-9
500mg
€205.00 2025-02-13
abcr
AB384343-500 mg
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
88743-05-9
500MG
€195.40 2023-02-20
TRC
P228310-500mg
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
88743-05-9
500mg
$ 300.00 2022-06-03
TRC
P228310-250mg
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
88743-05-9
250mg
$ 185.00 2022-06-03
Chemenu
CM527952-1g
5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine
88743-05-9 97%
1g
$*** 2023-05-29
abcr
AB384343-1g
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; .
88743-05-9
1g
€237.00 2025-02-13

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 関連文献

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amineに関する追加情報

Introduction to 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine, with the CAS number 88743-05-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a thiadiazole core, which is a well-known pharmacophore in drug design, particularly for its role in modulating biological pathways.

The structural motif of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring system substituted with an ethyl chain at the 2-position and a phenylthio group at the 5-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for further chemical modifications. The presence of the thiadiazole ring not only contributes to the compound's stability but also enhances its interactions with biological targets.

In recent years, there has been a growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The amine functional group in 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced efficacy and reduced side effects. The phenylthio group, in particular, has been shown to influence the compound's solubility and metabolic stability, making it an attractive candidate for drug development.

The latest studies on 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine have focused on its interaction with biological targets such as enzymes and receptors. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For instance, research has indicated that derivatives of this molecule may interfere with the activity of kinases and other signaling molecules involved in cancer progression. These findings underscore the potential of thiadiazole-based compounds as therapeutic agents.

The synthesis of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the phenylthio group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results. These methods not only enhance efficiency but also minimize unwanted byproducts.

In terms of applications, 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine holds promise in both academic research and industrial drug development. Academic laboratories are exploring its use as a starting material for exploring new chemical entities (NCEs), while pharmaceutical companies are investigating its potential as a lead compound for novel therapeutics. The compound's unique structure and demonstrated biological activity make it a valuable asset in the quest for new medicines.

The safety profile of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine is another critical consideration in its development. Extensive toxicological studies are being conducted to assess its acute and chronic effects on living organisms. These studies aim to establish safe dosage ranges and identify any potential hazards associated with its use. Preliminary data suggest that the compound is well-tolerated at moderate doses but may exhibit toxicity at higher concentrations.

The future direction of research on this compound includes optimizing its synthetic routes for scalability and exploring novel derivatives with enhanced pharmacological properties. Computational modeling techniques are being employed to predict how modifications to the molecular structure will affect its biological activity. This approach allows researchers to design molecules with improved target specificity and reduced off-target effects.

In conclusion, 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine, CAS number 88743-05-9, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for further development into new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is poised to play a crucial role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:88743-05-9)5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
A917592
Purity:99%
はかる:1g
Price ($):160.0